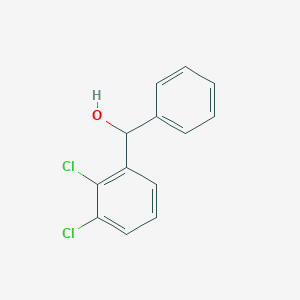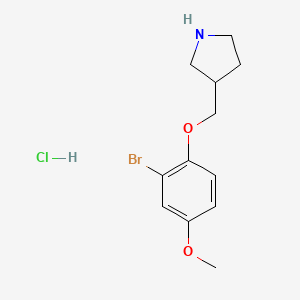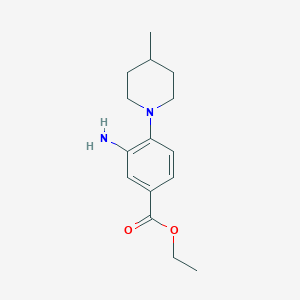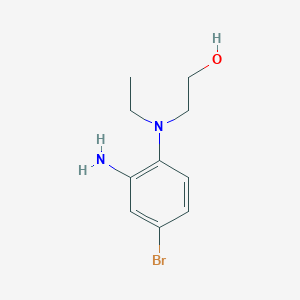
Clorhidrato de 2-(2-Piperidinil)etilo 2-cloroacetato
Descripción general
Descripción
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This compound is characterized by the presence of a piperidine ring, an ethyl chain, and a chloroacetate group, which contribute to its unique chemical properties.
Aplicaciones Científicas De Investigación
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Chemical Synthesis: It serves as a building block for the synthesis of more complex piperidine derivatives used in drug discovery and development.
Industrial Applications: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mecanismo De Acción
It’s worth noting that piperidine derivatives, which include “2-(2-piperidinyl)ethyl 2-chloroacetate hydrochloride”, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Análisis Bioquímico
Biochemical Properties
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to increased levels of acetylcholine and prolonged neurotransmission. Additionally, 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its overall biochemical effects.
Cellular Effects
The effects of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of G-protein coupled receptors (GPCRs), which play a crucial role in cell signaling . By binding to these receptors, 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride can alter downstream signaling cascades, affecting processes such as cell proliferation, differentiation, and apoptosis. Furthermore, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of specific genes involved in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been shown to inhibit the activity of acetylcholinesterase by binding to its active site, preventing the breakdown of acetylcholine . Additionally, 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride can modulate the activity of ion channels by binding to their regulatory sites, affecting ion flux and cellular excitability. These interactions contribute to the compound’s overall effects on cellular function and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat may lead to its degradation, reducing its efficacy. In in vitro and in vivo studies, long-term exposure to 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride has been associated with changes in cellular function, such as altered gene expression and metabolic activity . These temporal effects highlight the importance of careful handling and storage of the compound in laboratory settings.
Dosage Effects in Animal Models
The effects of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory by modulating neurotransmitter levels and signaling pathways . At higher doses, it can lead to toxic or adverse effects, such as neurotoxicity and hepatotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that may have different biological activities . Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in cellular metabolism . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.
Transport and Distribution
The transport and distribution of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by organic cation transporters (OCTs), facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride within tissues can vary depending on factors such as blood flow, tissue permeability, and binding affinity to specific proteins .
Subcellular Localization
The subcellular localization of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride can affect its activity and function. This compound has been found to localize to specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride to these compartments, where it can interact with specific biomolecules and exert its effects. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride typically involves the reaction of 2-(2-Piperidinyl)ethanol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production to maintain consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetate group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The piperidine ring can undergo oxidation to form piperidones or reduction to form piperidines with different substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide. The reactions are usually conducted at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: The major products include substituted piperidines, thiol esters, and alkoxy esters.
Hydrolysis: The products are 2-(2-Piperidinyl)ethanol and chloroacetic acid.
Oxidation and Reduction: The products include piperidones and reduced piperidines with various substituents.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Piperidinyl)ethanol: A precursor in the synthesis of 2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride, used in similar applications.
2-(2-Piperidinyl)ethyl acetate: A structurally similar compound with an acetate group instead of a chloroacetate group, used in medicinal chemistry.
2-(2-Piperidinyl)ethyl bromide: Another halogenated derivative with similar reactivity and applications.
Uniqueness
2-(2-Piperidinyl)ethyl 2-chloroacetate hydrochloride is unique due to the presence of the chloroacetate group, which imparts distinct reactivity and allows for specific chemical modifications. This makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.
Propiedades
IUPAC Name |
2-piperidin-2-ylethyl 2-chloroacetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2.ClH/c10-7-9(12)13-6-4-8-3-1-2-5-11-8;/h8,11H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYGCARBGLSSPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC(=O)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![[5-(Pyrrolidin-1-ylsulfonyl)-2-furyl]methylamine hydrochloride](/img/structure/B1441700.png)

![4-[2-(2-Bromo-4-isopropylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441702.png)
![4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441703.png)
![1-{2-[2-(2-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441704.png)
![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![2-[2-(3,4-Difluorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441707.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
